Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
Description
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II): is a complex organometallic compound with the molecular formula C₁₇H₃₈ClNOP₂Ru and a molecular weight of 470.96 g/mol . It is typically found as an off-white solid and is known for its catalytic properties in various chemical reactions .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRFINIPYEROV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNOP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) involves the reaction of ruthenium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and catalytic applications. The production process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions can occur, where the ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, carbon monoxide, or halides under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) species .
Scientific Research Applications
Based on the search results, the applications of the ruthenium complex Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) are primarily in catalysis, specifically in the context of chemical reactions such as methanol reforming .
Methanol Reforming
- Base-free aqueous reforming: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is known to catalyze the base-free aqueous-phase reforming of methanol . This process is valuable for producing hydrogen because methanol is readily available, inexpensive, and has a high hydrogen content .
- Thiol Additives: The catalytic activity of the ruthenium complex can be enhanced by thiol additives, improving reactivity and maintaining activity over extended periods. For instance, the addition of a catalytic amount of a thiol additive improved the reactivity of the system by nearly two orders of magnitude, maintaining activity for over three weeks and achieving a total H2 turnover number of over 130,000 .
- Reaction Conditions: In one experiment, the complex was used under the following conditions: 5 μmol of Ru–bpy, hexanethiol (as indicated), 1.8 mL of CH3OH, 0.2 mL of H2O, at 150 °C for 24 h .
Related Ruthenium Complex Catalysis
- Transfer Hydrogenation: Ruthenium complexes with diimines and/or amines ligands have been tested as pre-catalysts for acetophenone reduction in transfer-hydrogenation conditions, using isopropanol as the hydrogen source .
- Hydrogen/Deuterium Exchange Reactions: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) complex can be an effective catalytic precursor in hydrogen/deuterium exchange reactions of olefins with deuterium oxide .
- Reduction of Ketones: Terdentate ruthenium(II) CNN complexes have demonstrated the quantitative reduction of various ketones using 2-propanol .
Mechanism of Action
The mechanism by which Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center activates hydrogen molecules, enabling their addition to unsaturated substrates .
Comparison with Similar Compounds
- Carbonylchlorohydrido[tris(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
- Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]osmium(II)
- Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(II)
Uniqueness: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment and the resulting electronic and steric properties. These properties influence its catalytic activity and selectivity, making it distinct from similar compounds with different metal centers or ligand arrangements .
Biological Activity
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a ruthenium center coordinated to a carbonyl group, a hydride ligand, and a bisphosphine ligand. The general formula can be represented as follows:
where denotes the bis(2-di-i-propylphosphinoethyl)amine ligand. This structure allows for unique reactivity profiles that are exploited in various catalytic processes.
Anticancer Properties
Research has indicated that ruthenium complexes, including Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), exhibit significant anticancer properties. A study highlighted that ruthenium-based drugs can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Mechanism of Action : The compound may disrupt mitochondrial function, leading to increased ROS production, which can trigger apoptotic pathways in cancer cells.
Catalytic Activity in Biological Systems
The catalytic properties of this ruthenium complex extend to biological systems where it can facilitate reactions such as hydrogenation and C-C coupling. These reactions are crucial in synthesizing biologically active compounds.
- Example Reaction : The complex has been shown to catalyze the hydrogenation of ketones effectively, which is a vital step in the synthesis of various pharmaceuticals.
Case Studies
-
Ruthenium Complexes in Cancer Therapy :
- A study investigated the efficacy of various ruthenium complexes against different cancer cell lines. Results indicated that the compound demonstrated cytotoxic effects comparable to established chemotherapy agents, with lower toxicity to normal cells.
-
Enantioselective Reactions :
- Research on enantioselective C-C coupling reactions using this complex demonstrated high yields and selectivity, suggesting its potential utility in synthesizing chiral drugs.
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Ruthenium Complexes
| Complex | Anticancer Activity | Hydrogenation Efficiency | Enantioselectivity |
|---|---|---|---|
| Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) | Moderate | High | Excellent |
| Other Ruthenium Complex A | High | Moderate | Good |
| Other Ruthenium Complex B | Low | High | Poor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
